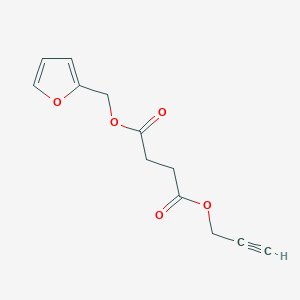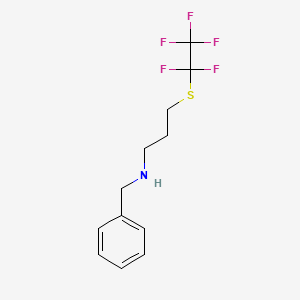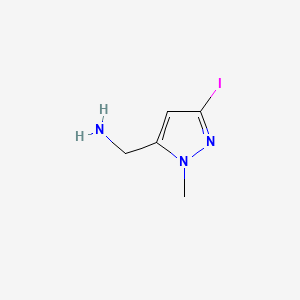
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is an organic compound that features both fluorinated benzyl and trifluoromethoxy propyl groups. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds are known for their enhanced stability, bioavailability, and reactivity, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves multiple steps, starting with the preparation of the fluorinated benzyl and trifluoromethoxy propyl precursors. One common method involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with 3-trifluoromethoxy propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzaldehydes, while reduction can produce fluorinated benzylamines.
科学研究应用
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
作用机制
The mechanism of action of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation.
相似化合物的比较
Similar Compounds
2-Fluorobenzyl chloride: A precursor used in the synthesis of (2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine.
3-Trifluoromethoxy propylamine: Another precursor involved in the synthesis.
Fluorinated benzylamines: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the combination of fluorinated benzyl and trifluoromethoxy propyl groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances the compound’s stability, reactivity, and bioavailability, making it a valuable compound for various applications.
属性
分子式 |
C11H13F4NO |
|---|---|
分子量 |
251.22 g/mol |
IUPAC 名称 |
N-[(2-fluorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13F4NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2 |
InChI 键 |
ZDTBIRUZLAZGGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNCCCOC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
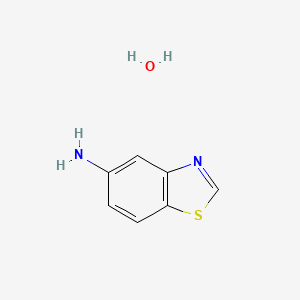
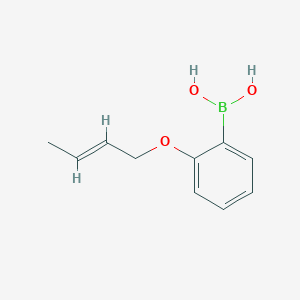
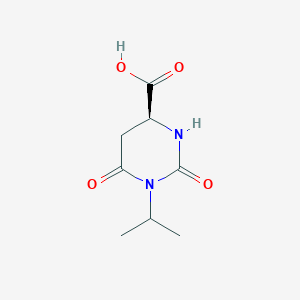
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)
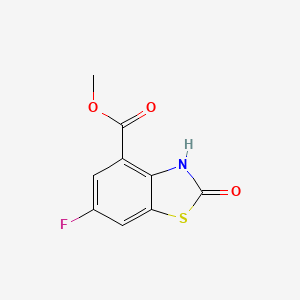


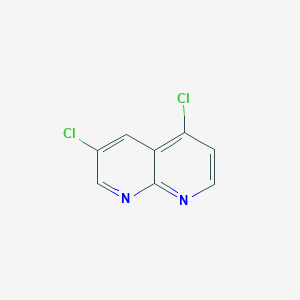
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
